molecular formula C19H28N2O2 B2725725 4-(3-Phenylpropyl)-2-(piperidine-1-carbonyl)morpholine CAS No. 2415471-86-0

4-(3-Phenylpropyl)-2-(piperidine-1-carbonyl)morpholine

Cat. No.: B2725725
CAS No.: 2415471-86-0
M. Wt: 316.445
InChI Key: RLVPVXGXRCYLGU-UHFFFAOYSA-N
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Description

4-(3-Phenylpropyl)-2-(piperidine-1-carbonyl)morpholine is a synthetic compound with the molecular formula C19H28N2O2 and a molecular weight of 316.445. This compound is characterized by its unique structure, which includes a morpholine ring and a piperidine ring connected by a methanone group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 4-(3-Phenylpropyl)-2-(piperidine-1-carbonyl)morpholine involves several steps, including the formation of the morpholine and piperidine rings, followed by their connection through a methanone group. One common method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of piperidine derivatives.

Chemical Reactions Analysis

4-(3-Phenylpropyl)-2-(piperidine-1-carbonyl)morpholine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(3-Phenylpropyl)-2-(piperidine-1-carbonyl)morpholine is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Phenylpropyl)-2-(piperidine-1-carbonyl)morpholine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

4-(3-Phenylpropyl)-2-(piperidine-1-carbonyl)morpholine can be compared with other piperidine derivatives, such as:

    Substituted piperidines: These compounds have various substituents on the piperidine ring, which can alter their chemical and biological properties.

    Spiropiperidines: These compounds have a spiro connection between the piperidine ring and another ring system.

    Condensed piperidines: These compounds have fused ring systems that include the piperidine ring.

Properties

IUPAC Name

[4-(3-phenylpropyl)morpholin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c22-19(21-12-5-2-6-13-21)18-16-20(14-15-23-18)11-7-10-17-8-3-1-4-9-17/h1,3-4,8-9,18H,2,5-7,10-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVPVXGXRCYLGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CN(CCO2)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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